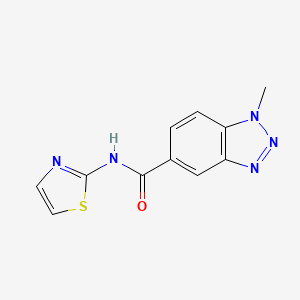![molecular formula C14H19ClN2O2 B5875064 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, also known as CMP or N-(4-chloro-3-methylphenyl)-N'-[(4-methylpiperazin-1-yl)acetyl]piperazine, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Another proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
实验室实验的优点和局限性
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain enzymes and pathways. However, there are also limitations to using 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and developing more specific and potent analogs of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine and to evaluate its safety and toxicity in humans.
合成方法
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
科学研究应用
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurological research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(3-4-13(11)15)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOYAOZLLXIGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)



![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)